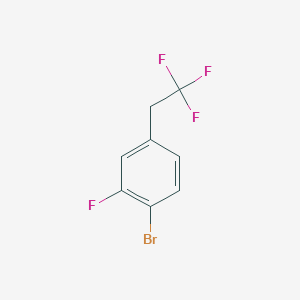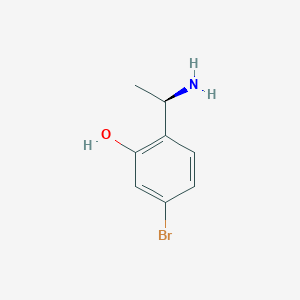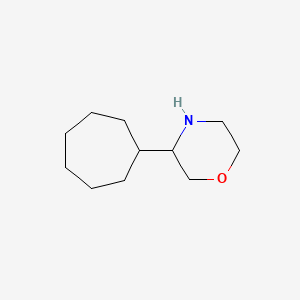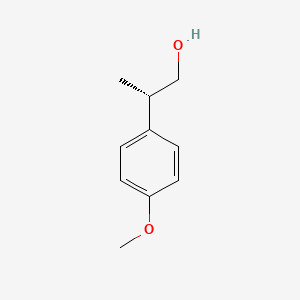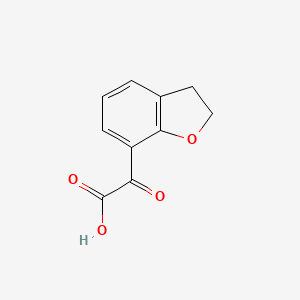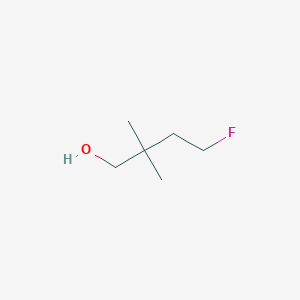
4-Fluoro-2,2-dimethylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2,2-dimethylbutan-1-ol: is an organic compound with the molecular formula C6H13FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to a carbon chain with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,2-dimethylbutan-1-ol typically involves the fluorination of a suitable precursor, such as 2,2-dimethylbutan-1-ol. One common method is the use of fluorinating agents like hydrogen fluoride or fluorine gas under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-2,2-dimethylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like in acetone can be used for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of 4-fluoro-2,2-dimethylbutan-1-one.
Reduction: Formation of 4-fluoro-2,2-dimethylbutane.
Substitution: Formation of 4-iodo-2,2-dimethylbutan-1-ol.
Aplicaciones Científicas De Investigación
4-Fluoro-2,2-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2,2-dimethylbutan-1-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in electrostatic interactions and hydrophobic effects . These interactions can influence the compound’s binding affinity and specificity for various targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
- 4-Chloro-2,2-dimethylbutan-1-ol
- 4-Bromo-2,2-dimethylbutan-1-ol
- 4-Iodo-2,2-dimethylbutan-1-ol
Comparison: 4-Fluoro-2,2-dimethylbutan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits higher reactivity and different biological activity profiles, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H13FO |
|---|---|
Peso molecular |
120.17 g/mol |
Nombre IUPAC |
4-fluoro-2,2-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H13FO/c1-6(2,5-8)3-4-7/h8H,3-5H2,1-2H3 |
Clave InChI |
PKNNFGWWCWCKJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCF)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)
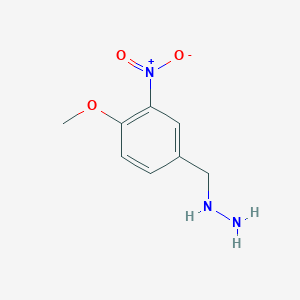
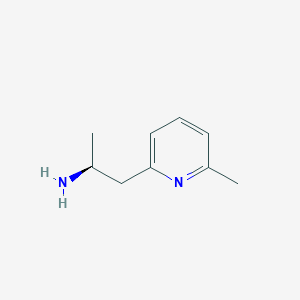

![4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide](/img/structure/B15319035.png)
![sodium2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate](/img/structure/B15319036.png)
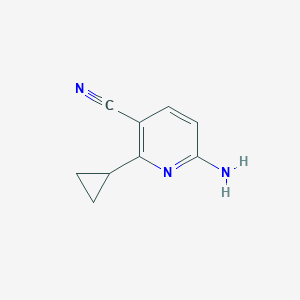
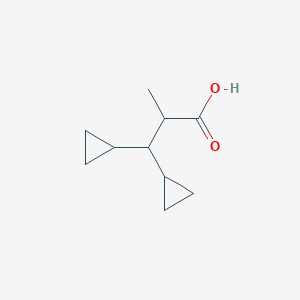
![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)
